An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol
An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is synthesized from available scientific literature and safety data sheets of structurally related compounds. No specific safety data sheet or comprehensive toxicological profile for 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol was identified during the literature search. Therefore, the following information should be interpreted as a predictive toxicological assessment based on analogue data and general principles of chemical safety. All laboratory work with this compound should be conducted with the utmost caution, assuming it possesses hazards similar to or greater than its structural analogues.
Introduction and Chemical Identity
5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is a derivative of the benzofuran heterocyclic system. The benzofuran scaffold is of significant interest in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Understanding the safety and toxicity profile of novel benzofuran derivatives is paramount for their potential development as therapeutic agents.
This guide provides a comprehensive overview of the predicted safety and toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, drawing upon data from structurally similar compounds and established toxicological principles.
Chemical Structure:
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| CAS Number | Not available |
Hazard Identification and Classification (Predicted)
The hazard identification for 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is extrapolated from the safety data sheet for a closely related analogue, 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid[1]. The primary difference is the substitution at the 7-position (hydroxyl vs. carboxylic acid), which may influence the compound's reactivity and irritancy.
Table 2: Predicted Hazard Classification
| Hazard Class | Category | Hazard Statement (Predicted) |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory irritation) | H335: May cause respiratory irritation |
Source: Extrapolated from data for 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid[1].
Comprehensive Toxicity Profile (Inferred)
The toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is inferred from studies on the broader class of benzofuran derivatives. The toxicological properties of these compounds can vary significantly based on their substitution patterns.
Acute Toxicity
Based on the analogue 5-ethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is predicted to be harmful by oral, dermal, and inhalation routes of exposure[1]. The clinical signs of toxicity observed with other benzofuran derivatives are typical of acetylcholinesterase inhibition, including neurological and gastrointestinal effects.
Skin and Eye Irritation
The presence of a hydroxyl group on the aromatic ring suggests that 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is likely to be a skin and eye irritant. Data from the carboxylic acid analogue strongly supports this prediction, classifying it as a skin irritant (Category 2) and a serious eye irritant (Category 2A)[1]. Direct contact with the skin or eyes should be avoided.
Mutagenicity and Genotoxicity
The mutagenic potential of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol is unknown. However, the benzofuran ring system is present in some compounds that have been shown to be mutagenic. A standard battery of genotoxicity tests, starting with an in vitro bacterial reverse mutation assay (Ames test), would be necessary to assess this endpoint[2][3][4]. A positive Ames result would indicate DNA reactivity and warrant further in vivo studies[2].
Carcinogenicity
There is no direct data on the carcinogenicity of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. However, studies on 2,3-benzofuran have shown evidence of carcinogenicity in animal models, with an increased incidence of tumors in the kidneys, lungs, liver, and forestomach of rats and mice[5][6]. The International Agency for Research on Cancer (IARC) has not classified 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. Given the data on related compounds, a cautious approach assuming potential carcinogenicity is warranted until further data is available. The Globally Harmonized System (GHS) provides a framework for classifying carcinogens, typically into Category 1 (known or presumed human carcinogen) and Category 2 (suspected human carcinogen)[7].
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol are not available. The US Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) have established guidelines for assessing reproductive toxicity[8][9][10]. These studies evaluate effects on fertility, pregnancy outcomes, and offspring development[8][11]. Until such studies are conducted, the potential for reproductive and developmental effects cannot be ruled out.
Risk Assessment and Management
A thorough risk assessment should be conducted before handling 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol. This involves evaluating the inherent hazards of the compound and the potential for exposure during planned laboratory procedures.
Safe Handling and Personal Protective Equipment (PPE)
Given the predicted hazards, strict adherence to safe laboratory practices is essential.
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Engineering Controls: All work with solid or solutions of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[12][13].
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Personal Protective Equipment (PPE): The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield[13][14].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves should be inspected before use and changed regularly[14][15].
-
Body Protection: A lab coat, preferably one that is fire-retardant, is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn[13][14].
-
Footwear: Enclosed, non-perforated shoes are mandatory in the laboratory[13].
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[16].
Storage and Disposal
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Storage: Store 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[17][18].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
A copy of the available safety information for a structural analogue should be provided to the medical personnel.
Experimental Protocols for Toxicity Assessment
To definitively determine the toxicity profile of 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, a series of standardized toxicological assays are required. The following is a detailed protocol for an in vitro skin irritation test, a crucial first step in assessing dermal toxicity.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)
This protocol is based on the OECD Test Guideline 439, which provides an in vitro method for identifying skin irritants without the use of live animals[19][20][21][22].
Principle: The test method utilizes a three-dimensional reconstructed human epidermis model. The test chemical is applied topically to the tissue surface. Cell viability is then determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells. Irritant chemicals are identified by their ability to reduce cell viability below a defined threshold (≤ 50%)[21].
Step-by-Step Methodology:
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Preparation of RhE Tissues: Upon receipt, the RhE tissues are pre-incubated in a sterile 6- or 12-well plate containing assay medium at 37°C and 5% CO₂ for a period specified by the tissue manufacturer.
-
Application of Test Chemical:
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For liquid test chemicals, apply a sufficient amount (e.g., 25-50 µL) to evenly cover the surface of the RhE tissue.
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For solid test chemicals, apply a sufficient amount (e.g., 25-50 mg) to the tissue surface, followed by moistening with deionized water to ensure good contact.
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A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are run in parallel.
-
-
Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 15-60 minutes, at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution.
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Post-Incubation: The rinsed tissues are transferred to fresh assay medium and incubated for a post-exposure period, typically 42 hours, at 37°C and 5% CO₂.
-
MTT Assay:
-
Following the post-incubation period, the tissues are transferred to a fresh plate containing MTT solution (e.g., 0.5-1 mg/mL) and incubated for 3 hours at 37°C and 5% CO₂.
-
The blue formazan product is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
-
Data Analysis: The absorbance of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm). The percentage of cell viability for each tissue is calculated relative to the negative control.
Interpretation of Results:
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Irritant (GHS Category 2): If the mean cell viability is less than or equal to 50%.
-
Non-Irritant: If the mean cell viability is greater than 50%.
Logical Workflow Diagram
The following diagram illustrates a logical workflow for initiating work with a novel chemical compound like 5-Ethyl-2,3-dihydro-1-benzofuran-7-ol, for which limited safety information is available.
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